molecular formula C16H17NO B1215751 N-Desmethylnefopam CAS No. 46868-19-3

N-Desmethylnefopam

Katalognummer: B1215751
CAS-Nummer: 46868-19-3
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: ZMOHJRCONJZNKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethylnefopam typically involves the demethylation of nefopam. One common method includes the use of phenylmagnesium bromide in ether, which is added dropwise to a solution of nefopam hydrochloride . The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Desmethylnefopam undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form Nefopam N-oxide.

    Reduction: It can be reduced back to nefopam under specific conditions.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include Nefopam N-oxide and other substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

N-Desmethylnefopam is extensively studied in various fields:

    Chemistry: It is used to study the pharmacokinetics and metabolism of nefopam.

    Biology: It helps in understanding the biological pathways and mechanisms of action of nefopam.

    Medicine: It is investigated for its potential therapeutic effects and its role in pain management.

    Industry: It is used in the development of new analgesic drugs and formulations

Wirkmechanismus

N-Desmethylnefopam exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, which enhances the levels of these neurotransmitters in the synaptic cleft. This leads to increased activation of serotonin and norepinephrine receptors, resulting in analgesic effects. Additionally, it modulates voltage-sensitive calcium and sodium channels, contributing to its pain-relieving properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific pharmacokinetic profile and its ability to provide analgesic effects without the addictive properties of opioids. Its dual mechanism of action involving both neurotransmitter reuptake inhibition and ion channel modulation sets it apart from other analgesics .

Biologische Aktivität

N-Desmethylnefopam, a metabolite of the non-opioid analgesic nefopam, has garnered attention for its biological activity, particularly in the context of pain management and potential therapeutic applications in oncology. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by research findings and data tables.

Overview of this compound

Nefopam is primarily utilized for its analgesic effects, acting through multiple mechanisms including the inhibition of serotonin and norepinephrine reuptake. This compound is one of its significant metabolites that contributes to its pharmacodynamic profile. Understanding the biological activity of this compound is crucial for optimizing pain management strategies and exploring new therapeutic avenues.

This compound exhibits several mechanisms that contribute to its analgesic effects:

  • Serotonin-Norepinephrine Reuptake Inhibition : Similar to nefopam, this compound inhibits the reuptake of neurotransmitters, enhancing their availability in the synaptic cleft.
  • Calcium and Sodium Channel Modulation : It modulates voltage-sensitive calcium and sodium channels, which may play a role in pain transmission pathways.
  • Impact on β-Catenin Signaling : Recent studies suggest that this compound may influence β-catenin signaling pathways, which are implicated in various neoplastic processes. This could potentially position it as a therapeutic agent in treating certain tumors .

Pharmacokinetics

The pharmacokinetic behavior of this compound varies based on the route of administration:

Route Bioavailability Half-Life (h) Clearance (L/h)
Oral44% (± 2%)20.0 (DES1), 25.3 (DES2)53.7 (± 5)
Intravenous (I.V.)Not applicable~557.5 (± 5)

Data indicates that following oral administration, this compound reaches peak concentrations more rapidly compared to I.V. administration, showcasing significant stereoselectivity in pharmacokinetics .

Biological Activity and Efficacy

Research has demonstrated that this compound possesses notable biological activity:

  • Inhibition of Cell Proliferation : In vitro studies reveal that this compound significantly reduces cell viability in cultures where β-catenin is activated. The half-maximal effective concentration (EC50) was determined to be approximately 0.5 µM .
  • Effect on Tumor Growth : In vivo experiments using murine models have shown that treatment with nefopam (and by extension its metabolite) resulted in a reduction in tumor number and volume, suggesting potential applications in oncology .
  • Analgesic Effects : Clinical trials indicate that this compound contributes to the analgesic effect observed with racemic nefopam, particularly when administered orally .

Case Study 1: Analgesic Efficacy

A double-blind crossover study involving healthy volunteers assessed the analgesic efficacy of this compound when administered alongside nefopam hydrochloride. Results indicated a significant enhancement in pain relief metrics when both compounds were used compared to placebo .

Case Study 2: Tumor Growth Inhibition

In a study examining aggressive fibromatosis tumors in mice, treatment with nefopam led to a marked decrease in tumor proliferation and size after several weeks of administration. This effect was attributed to the modulation of β-catenin signaling pathways .

Eigenschaften

IUPAC Name

1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-6-13(7-3-1)16-15-9-5-4-8-14(15)12-17-10-11-18-16/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOHJRCONJZNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C2CN1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963686
Record name 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46868-19-3
Record name N-Desmethylnefopam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046868193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.